molecular formula C6H11NO2 B593280 Methyl 1-ethylaziridine-2-carboxylate CAS No. 131563-72-9

Methyl 1-ethylaziridine-2-carboxylate

Cat. No.: B593280
CAS No.: 131563-72-9
M. Wt: 129.159
InChI Key: UQYHRAICIBQUKW-UHFFFAOYSA-N
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Description

Methyl 1-ethylaziridine-2-carboxylate is a heterocyclic compound featuring a strained three-membered aziridine ring substituted with an ethyl group at the nitrogen atom and a methyl ester moiety at the 2-position. Aziridines are highly reactive due to ring strain (≈60° bond angles), making them valuable intermediates in organic synthesis, particularly in nucleophilic ring-opening reactions and polymer chemistry .

For instance, methyl esters are commonly synthesized via esterification of carboxylic acids with methanol or alkylation of carboxylate salts (e.g., methyl iodide reactions, as seen in ). Aziridine rings may be formed through cyclization of β-amino alcohols or via Staudinger-type reactions.

Properties

CAS No.

131563-72-9

Molecular Formula

C6H11NO2

Molecular Weight

129.159

IUPAC Name

methyl 1-ethylaziridine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-3-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3

InChI Key

UQYHRAICIBQUKW-UHFFFAOYSA-N

SMILES

CCN1CC1C(=O)OC

Synonyms

2-Aziridinecarboxylic acid, 1-ethyl-, methyl ester, (+)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:
  • Methyl salicylate (aromatic ester with a phenolic group, ).
  • Methyl hydrazinecarbodithioate (thiocarbamate ester, ).
  • Other aziridine derivatives (e.g., unsubstituted methyl aziridine-2-carboxylate).
Table 1: Physical and Chemical Properties
Property Methyl 1-ethylaziridine-2-carboxylate Methyl Salicylate Methyl Hydrazinecarbodithioate
Molecular Weight ~157.18 g/mol (calculated) 152.15 g/mol 136.22 g/mol
Boiling Point Estimated 180–200°C* 222°C Decomposes at >150°C
Water Solubility Low (ester dominance) 0.07 g/100 mL Moderate (polar thiocarbamate group)
Reactivity High (aziridine ring-opening) Ester hydrolysis Thiolate nucleophilicity

*Estimated based on analogous aziridine esters.

Key Findings:
  • Reactivity: The aziridine ring in this compound confers significantly higher reactivity compared to methyl salicylate’s stable aromatic system. For example, the strained ring readily undergoes nucleophilic attack at the β-carbon, enabling applications in polymer cross-linking or drug delivery systems.
  • Solubility : The compound’s solubility in polar solvents is lower than methyl hydrazinecarbodithioate due to the latter’s thiocarbamate group, which enhances hydrogen-bonding capacity .
  • Thermal Stability : this compound is less thermally stable than methyl salicylate, as ring strain promotes decomposition at elevated temperatures.
Characterization Techniques:
  • 1H-NMR and FAB-MS : Used extensively for thiocarbamates () and applicable to aziridine esters for confirming substituent patterns and purity .
  • Crystallography () : While SHELX software is widely used for small-molecule refinement, structural data for aziridine esters may require high-resolution crystallography due to their reactivity .

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